4-(5-Bromopyridin-2-yl)-1,3-thiazole
Description
Significance of Nitrogen and Sulfur Heterocycles in Contemporary Drug Discovery
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the design and development of new therapeutic agents. Nitrogen and sulfur-containing heterocyles are particularly prominent, with over 92% of the diverse ring structures present in FDA-approved drugs containing one or more heteroatoms, with nitrogen, oxygen, and sulfur being the most common. rsc.org This prevalence is attributed to their ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. mdpi.com The presence of nitrogen and sulfur atoms can also influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile. rsc.orgopenmedicinalchemistryjournal.com These heterocycles are integral components of numerous natural products, vitamins, and hormones, and their synthetic derivatives form the backbone of a wide array of pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.com The structural diversity and inherent biological activity of nitrogen and sulfur heterocycles make them "privileged structures" in medicinal chemistry, consistently serving as a rich source of lead compounds in the quest for novel drugs. rsc.org
The 1,3-Thiazole Nucleus as a Privileged Scaffold in Pharmaceutical Research
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold". globalresearchonline.net This designation reflects its recurring presence in a multitude of biologically active compounds. The thiazole (B1198619) nucleus is a key structural feature in a wide range of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiparasitic effects. nih.govglobalresearchonline.net The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. eurekaselect.com Its ability to participate in hydrogen bonding and other molecular interactions contributes to its efficacy in binding to various biological targets. researchgate.net Consequently, the 1,3-thiazole moiety continues to be a focal point for the design and synthesis of new therapeutic agents.
The Strategic Role of the Pyridine (B92270) Moiety in Bioactive Molecular Architectures
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is one of the most extensively utilized scaffolds in drug design. nih.gov Its presence in a molecule can significantly influence its pharmacological activity, leading to the discovery of numerous therapeutic agents with a broad range of applications. rsc.org Pyridine and its derivatives are found in many natural products, including alkaloids and vitamins, and are integral to essential biological processes, such as the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govrsc.org In medicinal chemistry, the pyridine moiety is strategically incorporated into molecular architectures to enhance water solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of the molecule. mdpi.comnih.gov This versatility has led to the development of pyridine-containing drugs for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comdntb.gov.ua The ability to functionalize the pyridine ring at various positions allows for the optimization of a compound's biological activity and pharmacokinetic profile, making it a highly valuable component in the development of new pharmaceuticals. nih.gov
Rationale for Academic Investigation of the 4-(5-Bromopyridin-2-yl)-1,3-thiazole Framework and its Derivatives
The academic interest in the this compound framework stems from the strategic combination of two highly influential heterocyclic systems: the 1,3-thiazole nucleus and the pyridine moiety. This hybrid scaffold is designed to leverage the advantageous properties of both components. The bromine atom on the pyridine ring serves as a useful synthetic handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. The investigation of this framework is driven by the hypothesis that the synergistic combination of the thiazole and pyridine rings will result in novel compounds with unique biological activities. Research into derivatives of this scaffold has explored their potential as antimicrobial, anticancer, and anti-inflammatory agents. tsijournals.comnih.gov The exploration of the structure-activity relationships of these derivatives provides valuable insights into the molecular features required for specific biological effects, thereby guiding the design of more potent and selective therapeutic candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-6-1-2-7(10-3-6)8-4-12-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBOJGRHQNSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304433 | |
| Record name | 5-Bromo-2-(4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-13-9 | |
| Record name | 5-Bromo-2-(4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(1,3-thiazol-4-yl)pyridine | |
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Synthetic Methodologies for 4 5 Bromopyridin 2 Yl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Synthetic Approaches to the Thiazole (B1198619) Ring System
The formation of the thiazole ring is a cornerstone of many synthetic strategies targeting 4-(5-Bromopyridin-2-yl)-1,3-thiazole. Classical methods that have been refined over time, alongside more contemporary approaches, provide a versatile toolkit for chemists.
Hantzsch Thiazole Synthesis and Related Heterocyclization Reactions
The Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole nucleus. researchgate.netmdpi.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netmdpi.com In the context of synthesizing this compound, the key precursors would be 2-bromo-1-(5-bromopyridin-2-yl)ethanone (B3194853) and a suitable thioamide, such as thioformamide (B92385).
The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. mdpi.com Subsequent intramolecular cyclization via attack of the nitrogen atom on the carbonyl group, followed by dehydration, yields the aromatic thiazole ring. mdpi.com The reaction is often carried out in a suitable solvent like ethanol (B145695). researchgate.net
A variation of this approach involves the reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in refluxing absolute ethanol to yield ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, demonstrating the applicability of the Hantzsch reaction for pyridyl-thiazole synthesis. researchgate.net
Table 1: Examples of Hantzsch Thiazole Synthesis for Pyridyl-Thiazole Derivatives
| α-Haloketone | Thioamide | Solvent | Conditions | Product | Yield (%) | Reference |
| Ethyl 2-chloro-3-oxobutanoate | Pyridine-4-carbothioamide | Absolute Ethanol | Reflux, 5 hours | Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Not Specified | researchgate.net |
| 2-Bromoacetophenone | Thiourea (B124793) | Methanol | Heat, 30 min | 2-Amino-4-phenylthiazole | High | researchgate.net |
Cyclization Strategies Involving Thiocarboxamide Intermediates
Thiocarboxamide intermediates, including thiourea and thiosemicarbazide (B42300), are pivotal in various cyclization strategies for thiazole synthesis. These reagents can react with α-haloketones or other suitable electrophiles to form the thiazole ring. For instance, the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide can be a key step in forming substituted thiazoles. nih.gov
In a multi-step synthesis, a thiosemicarbazide derivative can be reacted with an α-haloketone to yield a thiazole ring. tsijournals.com For example, 1-thiocarboxamido-3-methyl-4-(4-nitrophenylhydrazono)-2-pyrazolin-5-one reacts with p-bromophenacyl bromide to form a thiazole derivative. tsijournals.com While not a direct synthesis of the target compound, this illustrates the utility of thiocarboxamide-based cyclizations.
The synthesis of pyridine-3-carbothioamide from 3-cyanopyridine (B1664610) using P₄S₁₀ has been reported, which can then be used as a precursor for thiazole synthesis. nih.gov This thioamide can subsequently react with an α-haloketone like ethyl-2-chloroacetoacetate to form a pyridyl-thiazole derivative. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques are often employed. These methods offer significant advantages over traditional synthetic protocols.
Conventional Thermal Activation Protocols
Conventional heating, typically involving refluxing in a suitable solvent, has long been the standard for many organic reactions, including the synthesis of thiazoles. For example, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate is achieved by refluxing the reactants in absolute ethanol for 5 hours. researchgate.net Similarly, the reaction of a thiazole derivative with 5-bromo-2-aminopyridine has been carried out by refluxing in DMF for 4 hours. tsijournals.com While effective, these methods often require extended reaction times. researchgate.nettsijournals.com
Microwave Irradiation-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. mdpi.comnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.comnih.gov
In the synthesis of thiazole derivatives, microwave irradiation has been shown to be highly effective. For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was successfully carried out using microwave irradiation, significantly reducing the reaction time. nih.gov In another instance, the Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved with higher yields and shorter reaction times under microwave heating compared to conventional reflux.
A comparative study on the synthesis of phenothiazine (B1677639) derivatives highlighted that microwave irradiation was much more efficient than conventional heating, both in terms of reaction time and yield. The use of microwave irradiation is considered a green chemistry approach due to its efficiency and reduced energy consumption. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives
| Reaction | Conventional Method | Microwave Method | Reference |
| Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Reflux in methanol, 8 h, lower yields | Methanol, 90 °C, 30 min, higher yields | |
| Synthesis of thiazolyl-pyridazinediones | Not specified | 500 W, 150 °C, 4-8 min | nih.gov |
| Synthesis of benzotriazole (B28993) derivatives | Reflux, 3-6 h | 180 W, 4-5 min |
Multi-Component Reaction Design for Thiazole-Pyridine Hybrids
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com The one-pot synthesis of thiazole derivatives often falls under this category.
For instance, a one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides has been developed for the synthesis of novel thiazole scaffolds. researchgate.net This strategy allows for the rapid generation of molecular diversity. Another example is the one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde to yield complex thiazole derivatives.
The synthesis of pyrazolo-thiazole substituted pyridines has been achieved through a multicomponent reaction of an acetyl thiazole, thiophene-2-carbaldehyde, and malononitrile (B47326) with ammonium (B1175870) acetate, yielding a pyridine (B92270) analogue in a single step. mdpi.com These examples underscore the power of MCRs in constructing complex heterocyclic systems like thiazole-pyridine hybrids in an efficient manner.
Strategic Incorporation of the 5-Bromopyridin-2-yl Moiety
The introduction of the 5-bromopyridin-2-yl moiety at the 4-position of the 1,3-thiazole ring is most effectively accomplished using the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. In the context of synthesizing this compound, the key precursors are 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one and thioformamide.
The synthesis of the requisite α-haloketone, 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one, begins with the commercially available 2-acetyl-5-bromopyridine. The bromination of the α-carbon of the acetyl group is a crucial step. This can be achieved using a variety of brominating agents, with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or direct bromination with bromine in a suitable solvent such as acetic acid being common methods. The reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, yielding the desired α-haloketone.
Once 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one is obtained, it is subjected to a condensation reaction with thioformamide. This reaction typically proceeds by heating the two reactants in a suitable solvent, such as ethanol or isopropanol. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
The following table summarizes a plausible synthetic scheme for the preparation of this compound via the Hantzsch synthesis.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Acetyl-5-bromopyridine | Br₂, Acetic Acid, heat | 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one |
| 2 | 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one | Thioformamide, Ethanol, reflux | This compound |
An alternative, though less direct, approach involves the synthesis of a pre-functionalized thiazole ring followed by the introduction of the 5-bromopyridin-2-yl moiety through a cross-coupling reaction. For instance, a 4-halothiazole derivative could be coupled with a 5-bromopyridin-2-ylboronic acid or a related organometallic reagent under palladium catalysis (e.g., Suzuki coupling). However, the Hantzsch synthesis is generally more convergent and efficient for this specific target molecule.
Regioselectivity and Reaction Pathway Control in Synthesis
Regioselectivity is a paramount consideration in the synthesis of substituted thiazoles, particularly when unsymmetrical precursors are used. In the Hantzsch synthesis of this compound, the use of thioformamide, a symmetrical thioamide, simplifies the regiochemical outcome, strongly favoring the formation of the 4-substituted product.
The reaction mechanism dictates this regioselectivity. The initial step is the formation of a C-S bond between the sulfur of the thioamide and the α-carbon of the haloketone. The subsequent cyclization involves the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the ketone. This sequence of bond formations leads specifically to the 4-substituted thiazole isomer.
However, the reaction pathway can be influenced by several factors, and careful control of reaction conditions is necessary to ensure the desired regioselectivity and minimize the formation of byproducts. One critical factor is the pH of the reaction medium. Studies have shown that acidic conditions can influence the regioselectivity of the Hantzsch synthesis, particularly when N-substituted thioureas are employed. While thioformamide is not N-substituted, the basicity of the pyridine nitrogen in the 5-bromopyridin-2-yl moiety could potentially be protonated under acidic conditions, which might affect the electronic properties of the ketone and influence the cyclization step. Therefore, conducting the reaction under neutral or slightly basic conditions is often preferred to ensure a clean and regioselective transformation. The use of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, can be employed to scavenge the hydrogen bromide formed during the reaction, thus maintaining a favorable pH.
The choice of solvent can also play a role in controlling the reaction pathway. Protic solvents like ethanol are commonly used as they can facilitate both the initial S-alkylation and the subsequent dehydration step. The temperature of the reaction is another important parameter; typically, refluxing conditions are employed to drive the reaction to completion.
The table below outlines key parameters that can be controlled to ensure the regioselective synthesis of this compound.
| Reaction Parameter | Influence on Regioselectivity and Reaction Pathway | Recommended Conditions |
| Thioamide | Use of symmetrical thioformamide directs the formation of the 4-substituted isomer. | Thioformamide |
| pH | Neutral to slightly basic conditions prevent potential side reactions and ensure the desired cyclization pathway. | Neutral or addition of a non-nucleophilic base (e.g., NaHCO₃, Et₃N) |
| Solvent | Protic solvents facilitate the reaction steps. | Ethanol, Isopropanol |
| Temperature | Sufficient thermal energy is required to overcome the activation barriers for cyclization and dehydration. | Reflux |
Structural Elucidation and Advanced Characterization of 4 5 Bromopyridin 2 Yl 1,3 Thiazole Derivatives
Single-Crystal X-ray Diffraction Analysis
Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of pyridyl-thiazole derivatives is defined by the spatial arrangement of their constituent atoms. In the analogue 4-(pyridin-2-yl)thiazol-2-ylamine, the asymmetric unit of the crystal structure notably contains three independent molecules, which allows for an examination of subtle conformational differences in a single crystalline environment. researchgate.net
The bond lengths within the pyridine (B92270) and thiazole (B1198619) rings are characteristic of their aromatic nature. The C-S and C-N bonds in the thiazole ring, and the C-C and C-N bonds in the pyridine ring, exhibit lengths that are intermediate between single and double bonds, indicating electron delocalization. The crucial bond connecting the pyridine and thiazole moieties is a single C-C bond.
The planarity of the molecule is a key feature, with the pyridine and thiazole rings being largely coplanar. This is reflected in the torsion angle between the two rings. Minor deviations from planarity can occur, as evidenced by the presence of three unique molecules in the asymmetric unit of the analogue. researchgate.net
Below are tables representing typical bond lengths and angles for the core structure, based on the crystallographic data of 4-(pyridin-2-yl)thiazol-2-ylamine. researchgate.net
Interactive Data Table: Selected Bond Lengths (Å)
| Bond | Length (Molecule 1) | Length (Molecule 2) | Length (Molecule 3) |
| S1-C2 | 1.745 (2) | 1.741 (2) | 1.742 (2) |
| S1-C5 | 1.713 (2) | 1.714 (2) | 1.715 (2) |
| N1-C2 | 1.311 (2) | 1.317 (2) | 1.314 (2) |
| N1-C4 | 1.385 (2) | 1.387 (2) | 1.384 (2) |
| C4-C5 | 1.365 (3) | 1.365 (3) | 1.365 (3) |
| C5-C6 | 1.467 (3) | 1.464 (3) | 1.466 (3) |
| N2-C6 | 1.343 (2) | 1.344 (2) | 1.342 (2) |
Interactive Data Table: Selected Bond Angles (°)
| Angle | Angle (Molecule 1) | Angle (Molecule 2) | Angle (Molecule 3) |
| C2-S1-C5 | 89.92 (9) | 90.02 (9) | 89.94 (9) |
| C2-N1-C4 | 109.93 (15) | 109.79 (15) | 109.91 (15) |
| N1-C4-C5 | 115.77 (17) | 115.76 (17) | 115.82 (17) |
| S1-C5-C4 | 111.49 (15) | 111.45 (15) | 111.39 (15) |
| S1-C2-N1 | 112.87 (14) | 112.97 (14) | 112.93 (14) |
| N2-C6-C5 | 115.93 (16) | 116.14 (16) | 116.29 (16) |
Data derived from the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
For the target molecule, 4-(5-bromopyridin-2-yl)-1,3-thiazole, while lacking the amine group for traditional hydrogen bonding, the bromine atom introduces the possibility of halogen bonding. This is a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. Such interactions, along with weaker C-H···N and π-π stacking interactions between the aromatic rings, would be critical in stabilizing the crystal lattice. The interplay of these forces results in a complex and stable three-dimensional network.
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. While there is no specific report on the polymorphism of this compound, the potential for its existence is significant.
Crystal engineering principles can be applied to control the crystallization process and potentially isolate different polymorphic forms. The formation of co-crystals, where the target molecule is crystallized with a secondary component (a co-former), is a powerful strategy in crystal engineering. The choice of co-former can influence the intermolecular interactions, leading to new crystalline forms with tailored properties. For halogenated compounds like the one , co-formers with strong hydrogen bond acceptors could compete with or complement the halogen bonding, leading to diverse supramolecular synthons and potentially new polymorphs.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound to confirm its empirical formula. For this compound, with a molecular formula of C₈H₅BrN₂S, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the cited literature, the theoretical values provide a benchmark for compositional purity.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage |
| Carbon | C | 12.011 | 255.13 | 37.66% |
| Hydrogen | H | 1.008 | 255.13 | 1.97% |
| Bromine | Br | 79.904 | 255.13 | 31.32% |
| Nitrogen | N | 14.007 | 255.13 | 10.98% |
| Sulfur | S | 32.06 | 255.13 | 12.57% |
Computational Chemistry and in Silico Investigations of 4 5 Bromopyridin 2 Yl 1,3 Thiazole Derivatives
Quantum Chemical Calculations (Density Functional Theory – DFT)
DFT calculations would be a important tool for elucidating the intrinsic electronic properties and reactivity of 4-(5-Bromopyridin-2-yl)-1,3-thiazole.
A DFT analysis would calculate the energies and visualize the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be distributed across the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO might be centered on the more electrophilic regions of the molecule.
An MEP map would provide a visual representation of the electrostatic potential on the electron density surface of the molecule. This mapping uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), positive potential (electron-poor, susceptible to nucleophilic attack), and neutral potential. In the case of this compound, the nitrogen atoms of the pyridine and thiazole rings, as well as the sulfur atom, would be expected to be regions of negative potential, while the hydrogen atoms and the bromine atom could contribute to areas of positive potential.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
In a hypothetical docking study, this compound would be docked into the active site of a selected biological target. The simulation would generate a series of possible binding poses, each with an associated docking score. This score, typically expressed in kcal/mol, estimates the binding affinity between the ligand and the target. A lower (more negative) docking score generally indicates a more favorable binding interaction.
Analysis of the best-ranked docking poses would reveal the specific binding pockets within the target protein that accommodate the ligand. It would also identify the key amino acid residues that form interactions with the this compound molecule. These interactions could include hydrogen bonds (e.g., with the nitrogen atoms of the pyridine and thiazole rings), halogen bonds (involving the bromine atom), and hydrophobic interactions. Understanding these interactions is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity.
While the specific computational data for this compound is not currently available, the methodologies described above represent the standard in silico approaches that would be employed to characterize this compound and predict its potential as a bioactive agent. Further experimental and computational research is needed to fill this knowledge gap.
No Publicly Available Research Found for Computational Studies of this compound
Following a comprehensive search of scholarly articles and scientific databases, it has been determined that there is no publicly available research focusing on the computational chemistry and in silico investigations of the specific chemical compound this compound. Despite extensive queries targeting molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and target protein identification for this particular molecule, no dedicated studies were identified.
The initial and subsequent targeted searches for "this compound" in conjunction with terms such as "molecular dynamics," "QSAR," "target protein," and "computational analysis" did not yield any relevant scientific literature. The search results were either for other thiazole derivatives or for general computational chemistry methodologies, lacking the specific data required to construct a scientifically accurate article as per the requested detailed outline.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure for the following sections and subsections:
Quantitative Structure-Activity Relationship (QSAR) Modeling
Identification of Physico-Chemical Descriptors Influencing Activity
Without any foundational research on this specific compound, any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled due to the absence of primary research data.
Compound Names Table
As no research on the specified compound and its derivatives was found, a table of mentioned compounds cannot be generated.
Structure Activity Relationship Sar Studies of 4 5 Bromopyridin 2 Yl 1,3 Thiazole Derivatives
Influence of Substituents on the Thiazole (B1198619) Ring on Biological Potency
The thiazole ring serves as a central scaffold, and its substitution pattern at the C2, C4, and C5 positions is a key determinant of biological potency and selectivity. ijnrd.org While the C4 position is defined by the 5-bromopyridin-2-yl group in this series, modifications at the C2 and C5 positions have been shown to significantly modulate activity in analogous compounds.
Research on closely related 4-aryl-thiazol-2-amine derivatives demonstrates that the C2-amino group is a critical handle for derivatization. nih.govnih.gov The introduction of various substituents via Schiff base formation or acylation leads to a wide range of biological responses. For instance, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the nature of the aniline (B41778) moiety attached to the acetamide (B32628) linker dramatically influenced antimicrobial and anticancer activity. nih.gov This suggests that the C2 position is crucial for interacting with biological targets and that its modification can fine-tune the compound's pharmacological profile.
Similarly, substitution at the C5 position of the thiazole ring can alter the electronic properties and steric profile of the molecule. Studies involving the bromination of the C5 position in 4-(4-halophenyl)-2-methylthiazoles indicate that this position is susceptible to electrophilic substitution and that its modification is a viable strategy for activity modulation. nih.gov In some series, the presence of substituents at both C4 and C5 positions on the thiazole ring was found to influence biological performance, indicating a clear structure-activity relationship. ijnrd.org For example, in 2,4,5-trisubstituted thiazoles, functionalization at all three positions was explored to optimize anti-Candida albicans activity. nih.gov
The following table, based on data from analogous 4-(4-bromophenyl)thiazole-2-amine Schiff base derivatives, illustrates the impact of C2-position modifications on antimicrobial activity.
| Compound ID | Core Scaffold | R-Group (at C2-amine) | Relative Antimicrobial Activity |
|---|---|---|---|
| p1 | 4-(4-bromophenyl)thiazol-2-amine | -H | Base |
| p2 | 4-(4-bromophenyl)thiazol-2-amine | -CH=C₆H₄(4-NO₂) | High |
| p3 | 4-(4-bromophenyl)thiazol-2-amine | -CH=C₆H₄(4-Cl) | Moderate |
| p4 | 4-(4-bromophenyl)thiazol-2-amine | -CH=C₆H₄(4-OH) | Moderate |
| p6 | 4-(4-bromophenyl)thiazol-2-amine | -CH=C₆H₄(2-Cl) | High |
This table is illustrative, based on findings for 4-(4-bromophenyl)thiazole (B159989) derivatives which are structural analogs of the primary compound of interest. nih.gov
Contribution of the 5-Bromo-Pyridin-2-yl Moiety to Activity Profiles
The 5-bromo-pyridin-2-yl moiety at the C4 position is not merely a structural anchor but an active contributor to the molecule's biological profile. Its importance can be attributed to several factors, including its electronic nature, potential for specific intermolecular interactions, and its defined spatial orientation.
The pyridine (B92270) ring itself is a key pharmacophoric element found in numerous approved drugs. beilstein-journals.org Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding site. Furthermore, the bromine atom at the 5-position significantly alters the electronic landscape of the pyridine ring. As an electron-withdrawing group, it can influence the pKa of the pyridine nitrogen and participate in halogen bonding—a specific non-covalent interaction that is increasingly recognized as important in drug-receptor binding. nih.gov SAR studies on related heterocyclic hybrids have shown that the presence of electron-withdrawing groups like halogens (Cl, Br, F) on an aryl ring attached to the core scaffold is often crucial for high potency. mdpi.com For instance, a bromo substituent on a phenyl-thiazole structure was found to enhance antihyperglycemic effects. nih.gov
The entire 5-bromopyridin-2-yl group can be considered for bioisosteric replacement to probe its role and potentially improve properties such as selectivity or metabolic stability. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Potential bioisosteric replacements for the 5-bromopyridin-2-yl moiety could include:
Other halogenated pyridines (e.g., 5-chloro- or 5-fluoropyridin-2-yl) to modulate the strength of halogen bonding and electronic effects.
A substituted phenyl ring (e.g., 4-bromo- or 3,4-dichlorophenyl) to evaluate the specific contribution of the pyridine nitrogen.
Impact of Linker and Peripheral Group Variations
Introducing linkers and peripheral groups to the core 4-(5-bromopyridin-2-yl)-1,3-thiazole structure is a powerful strategy to extend its reach into additional binding pockets of a target protein or to hybridize its function with other known pharmacophores. The C2-amino position is the most common site for such modifications.
One notable example involves linking the thiazole core to other heterocyclic systems. In one study, a complex molecule was synthesized where a pyrazole (B372694) ring acts as a linker between the C2 position of the thiazole and the 5-bromopyridin-2-yl imino group, demonstrating a sophisticated use of a linker to connect multiple pharmacophoric elements. tsijournals.com
The following data, derived from analogous N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted anilino)acetamide derivatives, shows how varying the peripheral group affects anticancer activity against the MCF7 cell line.
| Compound ID | Core Scaffold | Linker at C2 | Peripheral Group (R) | Anticancer Activity (IC₅₀ in µM) |
|---|---|---|---|---|
| d1 | 4-(4-bromophenyl)thiazol-2-amine | -NH-CO-CH₂-NH- | -C₆H₅ | 29.5 |
| d2 | 4-(4-bromophenyl)thiazol-2-amine | -NH-CO-CH₂-NH- | -C₆H₄(2-Cl) | 19.8 |
| d3 | 4-(4-bromophenyl)thiazol-2-amine | -NH-CO-CH₂-NH- | -C₆H₄(4-Cl) | 21.2 |
| d4 | 4-(4-bromophenyl)thiazol-2-amine | -NH-CO-CH₂-NH- | -C₆H₄(2-NO₂) | 15.4 |
| d5 | 4-(4-bromophenyl)thiazol-2-amine | -NH-CO-CH₂-NH- | -C₆H₄(4-NO₂) | 11.2 |
This table is illustrative, based on findings for 4-(4-bromophenyl)thiazole derivatives which are structural analogs of the primary compound of interest. nih.gov
Identification of Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Based on the SAR studies of this compound and its analogs, a probable pharmacophore model can be proposed.
The key features include:
A Central Heterocyclic Scaffold: The 1,3-thiazole ring acts as a rigid core, correctly positioning the other pharmacophoric groups in three-dimensional space. ijnrd.org
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridin-2-yl moiety is a potent hydrogen bond acceptor, likely forming a key interaction with a hydrogen bond donor residue (e.g., an amino acid like lysine (B10760008) or arginine) in the target's active site.
A Halogen/Hydrophobic Moiety: The bromine atom at the 5-position of the pyridine ring is a critical feature. It can function as a hydrophobic group or, more specifically, as a halogen bond donor, interacting with an electron-rich atom like oxygen or nitrogen. mdpi.com
An Aromatic Ring System: The 5-bromopyridin-2-yl group at C4 provides a necessary aromatic system that can engage in π-π stacking or hydrophobic interactions with the target.
A Hydrogen Bond Donor/Acceptor Group at C2: The substituent at the C2 position, often an amino group or a more complex functionalized linker, provides crucial hydrogen bond donor and/or acceptor capabilities that are essential for high-affinity binding. nih.govnih.gov
These features collectively define the structural requirements for a molecule to exhibit significant biological activity within this chemical class.
Rational Design Principles for Enhanced Biological Activity
The SAR and pharmacophore analyses provide a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.comfrontiersin.org Several key principles can guide future drug discovery efforts in this area.
SAR-Guided Optimization: The knowledge gained from SAR studies should be used to systematically modify the lead structure. This includes exploring a variety of substituents at the C2 and C5 positions of the thiazole ring and investigating different halogen and non-halogen substituents on the pyridine ring to fine-tune electronic and steric properties. nih.gov
Pharmacophore Hybridization: A promising strategy is to link the 4-(5-bromopyridin-2-yl)thiazole scaffold to other known pharmacophores. nih.gov By using appropriate linkers, hybrid molecules can be designed to interact with multiple targets or with different subsites of a single target, potentially leading to increased potency or a novel mechanism of action.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be employed. nih.govnih.gov This allows for the in-silico prediction of binding modes and affinities of newly designed analogs, helping to prioritize the synthesis of compounds that are most likely to be active. This approach minimizes trial-and-error synthesis and accelerates the discovery process.
By applying these rational design principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel therapeutic agents with superior biological activity.
Mechanistic Investigations of Biological Activities of 4 5 Bromopyridin 2 Yl 1,3 Thiazole Derivatives
Molecular Mechanism of Action in Target Pathways
The therapeutic potential of 4-(5-Bromopyridin-2-yl)-1,3-thiazole derivatives is largely attributed to their ability to modulate specific biological pathways through enzyme inhibition and receptor interaction.
Derivatives of the thiazole (B1198619) family have been extensively studied as inhibitors of various enzymes critical to cell proliferation and survival, as well as microbial viability.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. nih.gov Thiazole-containing compounds have been identified as potent CDK inhibitors. For instance, a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have demonstrated low nanomolar inhibition of CDKs, with one of the most potent compounds inhibiting CDK2 with an IC50 of 0.7 nM. researchgate.net The binding mode of these compounds within the ATP-binding pocket of CDK2 has been confirmed through X-ray crystallography. researchgate.net
DNA Gyrase B: This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govbrc.hu Novel thiazole derivatives have been investigated as inhibitors of DNA gyrase B. For example, N-phenyl-4,5-dibromopyrrolamides and 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have shown significant inhibitory activity against E. coli DNA gyrase, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the enzyme's active site. researchgate.net
β-ketoacyl-ACP Synthase (KasA): KasA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for new antitubercular drugs. nih.govfrontiersin.org While the natural product thiolactomycin (B1682310) is a known inhibitor of KasA, various heterocyclic compounds, including thiazole derivatives, are being explored for their potential to inhibit this enzyme. nih.govljmu.ac.uk The inhibition of KasA disrupts the formation of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key player in cell signaling pathways that control cell growth and proliferation, and its overactivity is implicated in many cancers. mdpi.com Thiazole-based compounds have been designed and synthesized as EGFR inhibitors. researchgate.netdovepress.com For instance, certain thiazolyl-pyrazoline derivatives have demonstrated potent antiproliferative activity against cancer cell lines and significant inhibition of EGFR. dovepress.com Molecular modeling studies suggest that these compounds can dock into the ATP binding pocket of EGFR, similar to established inhibitors like erlotinib. dovepress.comnih.gov
Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers, making it a promising target for anticancer drug development. researchgate.net Thiazole and bis-thiazole derivatives have been identified as potent inhibitors of Pim-1 kinase. nih.gov Some bis-thiazole compounds have shown IC50 values in the sub-micromolar range, comparable to the well-known kinase inhibitor staurosporine. nih.gov These compounds have been shown to induce cell cycle arrest, providing a mechanistic basis for their anticancer effects. nih.gov
M3 Muscarinic Acetylcholine (B1216132) Receptor: Muscarinic acetylcholine receptors are G protein-coupled receptors that play a crucial role in the central and peripheral nervous systems. nih.govnih.gov The M3 subtype is involved in various physiological processes, including smooth muscle contraction and glandular secretion. While specific studies on this compound derivatives are limited, the development of selective modulators for muscarinic receptor subtypes is an active area of research for treating a range of disorders. mdpi.commdpi.com
Interaction with Cellular Components
DNA Binding Analysis: The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, ultimately causing cell death. This is a common mechanism of action for many anticancer and antimicrobial agents. Thiazole derivatives have been shown to interact with DNA. For example, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been studied for their DNA binding properties using UV-Vis absorption titration and viscosity measurements. researchgate.net These studies suggest that the compounds can bind to DNA through an intercalative mode, with binding constants indicating a strong interaction. researchgate.net Similarly, certain 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have demonstrated good binding characteristics towards calf thymus DNA (CT-DNA). nih.gov
In Vitro Biological Evaluation Methodologies
The biological activities of this compound derivatives are typically assessed through a variety of in vitro assays.
The antimicrobial potential of thiazole derivatives is evaluated against a panel of pathogenic microorganisms. Standard methods such as the broth microdilution method and the disc diffusion assay are commonly employed to determine the minimum inhibitory concentration (MIC) and the zone of inhibition. nih.govscielo.br
Escherichia coli : Thiazole derivatives have shown activity against this Gram-negative bacterium. For instance, some newly synthesized 1,3-thiazole derivatives exhibited MIC values ranging from 125–150 μg/mL. nih.gov
Staphylococcus aureus : This Gram-positive bacterium is a common cause of infections. Thiazole derivatives have demonstrated notable antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govbiointerfaceresearch.com
Salmonella typhi : Certain thiazolidin-4-one derivatives containing a thiazole scaffold have been tested for their activity against this Gram-negative bacterium. nanobioletters.com
Bacillus subtilis : The antibacterial activity of various thiazole derivatives has been evaluated against this Gram-positive bacterium. biointerfaceresearch.com
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1,3-Thiazole Derivatives | E. coli | 125–150 | nih.gov |
| 1,3-Thiazole Derivatives | S. aureus (MRSA) | 125–150 | nih.gov |
| Thiazolidin-4-one Derivatives | S. typhi | Data available in cited literature | nanobioletters.com |
| Acetamide (B32628) substituted thiazoles | B. subtilis | Data available in cited literature | biointerfaceresearch.com |
The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. Thiazole and thiadiazole derivatives have shown promise in this area. cbijournal.comnih.gov The in vitro antitubercular activity is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using methods like the Alamar Blue assay or the BACTEC radiometric system. cbijournal.comresearchgate.net
For example, various 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and screened for their activity against M. tuberculosis H37Rv. researchgate.net While some compounds showed negligible activity, others demonstrated promising inhibitory effects. researchgate.net The structure-activity relationship studies indicate that the nature of the substituent on the thiazole or thiadiazole ring plays a crucial role in determining the antitubercular potency. cbijournal.com
| Compound Class | M. tuberculosis Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | H37Rv | Variable activity reported | researchgate.net |
| Chloro- and bromo-substituted aromatic ring derivatives | H37Rv | 3.2–3.5 | cbijournal.com |
Anticancer Cytotoxicity against Specific Cell Lines
Thiazole derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research indicates that the antiproliferative activity of these compounds is influenced by the specific structural modifications and the type of cancer cell being targeted.
One study investigated a novel pyrano[2,3-d]thiazole derivative and found it exhibited strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. researchgate.netnih.gov The same compound showed moderate cytotoxicity with lower selectivity against colorectal carcinoma (HCT-116) and epithelioid carcinoma (Hela) cells. nih.gov Another investigation into a series of ciprofloxacin-derived 1,3,4-thiadiazoles revealed that the breast cancer cell line MCF-7 was particularly sensitive to these compounds. mdpi.com Specifically, derivatives featuring a piperazine (B1678402) ring linked via an acetamide showed cytotoxicity against both MCF-7 and HepG2 cancer cells. mdpi.com
Further studies have highlighted the potential of thiazole-based compounds. A series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that one derivative, compound 4c, was the most active, with significant inhibitory concentrations against MCF-7 and HepG2 cells when compared to the standard drug Staurosporine. researchgate.net Similarly, in a study of novel 1,3-thiazole analogues, compounds 3c and 4 were identified as having the most potent anticancer activity against the MCF-7 breast cancer cell line. nih.gov Thiazole-thiophene hybrids have also been evaluated, with some derivatives showing promising activity against MCF-7 tumor cells, comparable to the reference drug Cisplatin. dovepress.com
The following table summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | Strong | researchgate.netnih.gov |
| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | Strong | researchgate.netnih.gov |
| Pyrano[2,3-d]thiazole derivative | HCT-116 (Colon) | Moderate | nih.gov |
| Pyrano[2,3-d]thiazole derivative | Hela (Cervical) | Moderate | nih.gov |
| Ciprofloxacin-derived 1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26–15.7 µM | mdpi.com |
| Piperazine-linked 1,3,4-thiadiazoles | MCF-7 (Breast) | 2.32–8.35 μM | mdpi.com |
| Piperazine-linked 1,3,4-thiadiazoles | HepG2 (Liver) | 2.32–8.35 μM | mdpi.com |
| Thiazole derivative (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 µM | researchgate.net |
| Thiazole derivative (Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 µM | researchgate.net |
| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast) | 5.73 µM | nih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (Compound 20b) | HepG-2 (Liver) | 4.37±0.7 µM | nih.govnih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (Compound 20b) | A-549 (Lung) | 8.03±0.5 µM | nih.govnih.gov |
| Thiazole-thiophene hybrid (Compound 9) | MCF-7 (Breast) | 14.6 ± 0.8 μM | dovepress.com |
Anti-inflammatory Mechanisms (e.g., Inhibition of Cyclooxygenase)
The anti-inflammatory properties of thiazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. nih.gov The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is typically expressed constitutively, while COX-2 is inducible and highly expressed during inflammation. nih.gov
Research into novel thiazole derivatives has identified compounds with potent inhibitory effects on COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov For instance, two compounds, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), demonstrated potent inhibition of COX-2. nih.gov Further investigation revealed that compound 1 acts as a specific inhibitor of COX-1, whereas compound 2 did not show significant effects on COX-1 activity. nih.govnih.gov This highlights the potential for developing selective COX inhibitors based on the thiazole scaffold.
Docking studies have confirmed the differential effects of these compounds by modeling their interaction within the catalytic sites of COX-1 and COX-2. nih.gov Other studies have synthesized thiazole and thiazolidene-based molecules designed to achieve dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory processes. epa.gov One such derivative, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (compound 7h), showed COX-2 inhibitory potency equivalent to the standard drug etoricoxib. epa.gov
The table below presents the inhibitory concentrations (IC₅₀) of selected thiazole derivatives against COX enzymes.
| Compound | Target | Activity (IC₅₀) | Reference |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 ± 0.01 µM | nih.gov |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM | nih.gov |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 µM | nih.gov |
| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) | COX-2 | 0.07 ± 0.02 µM | epa.gov |
| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) | 5-LOX | 0.29 ± 0.09 µM | epa.gov |
Antioxidant Potential (e.g., DPPH Scavenging Assay)
Thiazole derivatives have been investigated for their antioxidant properties through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly used method. This assay measures the ability of a compound to act as a free radical scavenger. The antioxidant capacity is often attributed to specific structural features of the thiazole derivatives, such as the presence of phenolic groups and hydrazone moieties. nih.gov
Studies on phenolic thiazoles have shown that certain derivatives exhibit a strong capacity to scavenge the DPPH radical. nih.gov For example, a catechol hydrazinyl-thiazole (CHT) molecule, which contains 3',4'-dihydroxyphenyl and 2-hydrazinyl-4-methyl-thiazole moieties, demonstrated significant antiradical activity. mdpi.com The activity against the DPPH radical was quantified and compared to standard antioxidants like ascorbic acid and trolox. mdpi.com
In another study, a series of thiazolidinone derivatives were tested for their antioxidant activity. nih.gov The results from the DPPH test showed varying degrees of scavenging capacity among the different compounds, with one 1,3,4-thiadiazole-based compound (compound 4) exhibiting the highest activity among the tested derivatives. nih.gov Similarly, research on 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives found that compounds with methoxy (B1213986) substitutions on the phenyl ring displayed very good DPPH radical scavenger activity, comparable to the standard butylated hydroxyanisole (BHA). researchgate.net
The following table displays the DPPH scavenging activity of selected thiazole derivatives.
| Compound Class/Derivative | DPPH Scavenging Activity (% inhibition) | Reference |
| 1,3,4-Thiadiazole-based thiazolidinone (Compound 4) | 33.98% | nih.gov |
| 1,3-Thiazole-based thiazolidinone (Compound 2) | 18.73% | nih.gov |
| 1,3-Thiazole-based thiazolidinone (Compound 1) | 15.62% | nih.gov |
| Methoxy substituted triazolo-thiadiazole (Compound 5s) | 73.7% | researchgate.net |
| Methoxy substituted triazolo-thiadiazole (Compound 5h) | 67.9% | researchgate.net |
| Unsubstituted triazolo-thiadiazole (Compound 5c) | 71.4% | researchgate.net |
Antidiabetic Activity (e.g., Insulinotropic Effects)
The thiazole nucleus is a core structure in several antidiabetic agents, most notably the thiazolidinedione class of drugs (e.g., pioglitazone (B448), rosiglitazone), which are known to target peroxisome proliferator-activated receptor gamma (PPARγ). rasayanjournal.co.inresearchgate.net Beyond this class, researchers have explored other thiazole derivatives for their potential to manage diabetes through different mechanisms.
One area of investigation is the insulinotropic effect of these compounds, which is their ability to stimulate insulin (B600854) secretion from pancreatic β-cells. A study on a series of novel thiazolyl-2,4-thiazolidinediones found that certain compounds exhibited a significant insulinotropic effect in INS-1 cells, a rat insulinoma cell line. nih.gov
Other research has focused on the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels. A series of thiazole derivatives were synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activity, with some compounds showing better inhibition than the standard drug acarbose. rjptonline.org Specifically, a derivative identified as 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole was found to have the most potent antihyperglycemic activity. rjptonline.org
Cellular and Molecular Targets Identification
The diverse biological activities of this compound derivatives and related thiazole compounds stem from their interaction with various cellular and molecular targets. Identifying these targets is crucial for understanding their mechanisms of action and for the development of more specific and effective therapeutic agents.
In the context of anticancer activity, several molecular targets have been identified. Some pyrano[2,3-d]thiazole derivatives are believed to exert their cytotoxic effects by interacting with calf-thymus DNA (CT-DNA) and inhibiting Topoisomerase II, an enzyme critical for DNA replication and cell division. researchgate.netnih.gov Molecular docking studies have supported an intercalative mode of binding to DNA. nih.gov Other thiazole derivatives have been found to target key proteins involved in cancer cell proliferation and survival, such as Vesicular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis. researchgate.netnih.gov Additionally, epidermal growth factor receptor (EGFR) and HER-2 have been identified as targets for certain pyrazolyl-thiazole derivatives. semanticscholar.org More recently, the mammalian Rab7b protein, which is involved in cellular trafficking and implicated in cancer, has been identified as a potential target for thiazole-thiophene hybrids. dovepress.com
For anti-inflammatory actions, the primary molecular targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov By inhibiting these enzymes, thiazole derivatives can block the production of prostaglandins, which are key mediators of inflammation. nih.gov Some derivatives have also been designed as dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX). epa.gov
In the realm of antidiabetic activity, the most well-known target for the thiazolidinedione subclass of thiazoles is the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). rasayanjournal.co.inresearchgate.net However, research has expanded to include other targets such as the enzymes α-amylase and α-glucosidase, which are involved in carbohydrate digestion. rjptonline.org
The following table lists some of the identified molecular targets for various thiazole derivatives.
| Biological Activity | Molecular Target | Compound Class/Example | Reference |
| Anticancer | Topoisomerase II | Pyrano[2,3-d]thiazole derivative | researchgate.netnih.gov |
| Anticancer | DNA | Pyrano[2,3-d]thiazole derivative | nih.gov |
| Anticancer | VEGFR-2 | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | researchgate.net |
| Anticancer | EGFR / HER-2 | Pyrazolyl-thiazole derivatives | semanticscholar.org |
| Anticancer | Rab7b | Thiazole-thiophene hybrids | dovepress.com |
| Anti-inflammatory | COX-1 / COX-2 | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | nih.govnih.gov |
| Anti-inflammatory | 5-LOX | (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | epa.gov |
| Antidiabetic | PPARγ | Thiazolidinediones (e.g., Pioglitazone) | rasayanjournal.co.inresearchgate.net |
| Antidiabetic | α-amylase / α-glucosidase | 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | rjptonline.org |
Applications and Future Directions in Chemical Biology and Drug Discovery
Lead Compound Identification and Optimization for Therapeutic Development
The unique structural architecture of 4-(5-Bromopyridin-2-yl)-1,3-thiazole, featuring both a hydrogen bond acceptor (pyridine nitrogen) and a halogen atom suitable for further chemical modification, makes it an attractive starting point for the design of novel therapeutic agents. The thiazole (B1198619) ring itself is a well-established pharmacophore present in numerous FDA-approved drugs. researchgate.net
Advancements in Anti-infective Agent Discovery
The pyridine-thiazole scaffold has been investigated for its potential to combat various pathogens. While specific studies on the anti-infective properties of this compound are not extensively documented, related compounds have shown promising results. For instance, novel thiazole derivatives incorporating a pyridine (B92270) moiety have been synthesized and evaluated as antimicrobial agents, with some demonstrating significant activity against both bacterial and fungal strains. nih.govnih.gov The presence of the brominated pyridine ring in the target compound could potentially enhance its antimicrobial properties, a hypothesis that warrants further investigation.
Research on bithiazole derivatives has revealed broad-spectrum antimicrobial activity, effective against both viruses and bacteria, including drug-resistant strains. nih.govresearchgate.net This suggests that dimerization or further functionalization of the this compound core could lead to the development of potent anti-infective agents.
| Compound Class | Observed Anti-infective Activity | Potential Implication for this compound |
|---|---|---|
| Thiazole-Pyridine Hybrids | Antibacterial and antifungal properties. nih.govnih.gov | Potential for broad-spectrum antimicrobial activity. |
| Bithiazole Derivatives | Activity against viruses and drug-resistant bacteria. nih.govresearchgate.net | Derivatives could combat complex infections. |
Exploration as Novel Anticancer Agents
The development of novel anticancer agents is a critical area of research, and the pyridine-thiazole scaffold has emerged as a promising framework. Studies have shown that novel pyridine-thiazole hybrid molecules exhibit significant cytotoxic action against various tumor cell lines, including those of the colon, breast, and lung, while showing selectivity over normal human cells. nih.gov For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a potent inhibitory concentration (IC50) of 0.57 µM in acute human promyelocytic leukemia cells. nih.gov
Furthermore, metal complexes of pyridine-thiazole ligands have been synthesized and shown to possess antitumor activity. nih.govresearchgate.net The ability of these compounds to interact with DNA suggests a potential mechanism of action for their anticancer effects. nih.gov The core structure of this compound provides a versatile platform for the synthesis of new derivatives with potential antiproliferative properties.
| Compound/Complex | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone nih.gov | HL-60 (Leukemia) | 0.57 µM |
| Thiazole-Pyridine Hybrids researchgate.net | MCF-7 (Breast) | 5.71 µM |
| Metal derivatives of pyridine-thiazole nih.gov | U-937 (Monocytic Tumor) | 0.3976 ± 0.05 µM |
Development of Anti-inflammatory and Analgesic Scaffolds
Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for new and effective anti-inflammatory agents. Pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of protein denaturation, a key process in inflammation. acs.orgnih.govresearchgate.net The design of these molecules often involves linking pyridine and thiazole moieties, highlighting the potential of the combined scaffold. acs.org
The structural features of this compound make it a candidate for the development of novel anti-inflammatory and analgesic drugs. The synthesis of derivatives based on this scaffold could lead to compounds with improved efficacy and safety profiles compared to existing treatments.
Other Emerging Biological Applications (e.g., Antiviral, Antitubercular, Antidiabetic)
The versatility of the thiazole ring is evident in its presence in drugs with a wide range of therapeutic applications. researchgate.net This suggests that this compound and its derivatives could have potential in several other therapeutic areas.
Antiviral: Thiazole derivatives have been reported to exhibit antiviral activity against a variety of viruses. researchgate.netresearchgate.net The development of new antiviral agents is a global health priority, and the pyridine-thiazole scaffold could serve as a starting point for the discovery of novel viral inhibitors.
Antitubercular: Tuberculosis remains a major global health threat, and new drugs are urgently needed. The literature contains reports of thiazole and thiadiazole derivatives with promising antitubercular activity. mdpi.comnih.govresearchgate.net The unique electronic and structural properties of this compound could be exploited to design new antitubercular agents.
Antidiabetic: Thiazole-containing compounds, such as pioglitazone (B448) and rosiglitazone, are well-known for their use in the management of diabetes. rasayanjournal.co.in Research into novel thiazole derivatives continues to yield compounds with potent antidiabetic activity. nih.govrjptonline.orgresearchgate.netresearchgate.netekb.eg Imidazopyridine-based thiazole derivatives, for example, have shown superior activity against the α-glucosidase enzyme compared to the reference drug acarbose. nih.gov This indicates that the pyridine-thiazole core of this compound is a promising scaffold for the development of new antidiabetic agents.
Scaffold Hopping Strategies and Analog Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to design new compounds with similar biological activity to a known active molecule but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govrsc.org The this compound scaffold itself can be considered a result of scaffold hopping from other bioactive heterocyclic systems.
Furthermore, this compound can serve as a starting point for further scaffold hopping and analog design. For instance, the thiazole or pyridine ring could be replaced with other heterocycles to explore new chemical space and identify novel bioactive compounds. nih.gov The bromine atom on the pyridine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Catalytic Applications of Thiazole-Metal Complexes in Organic Synthesis
In addition to their therapeutic potential, thiazole derivatives can also be utilized in the field of catalysis. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions to form stable complexes that can act as catalysts in various organic reactions. researchgate.net
While specific catalytic applications of this compound-metal complexes have not been extensively reported, related pyridine-thiazole metal complexes have been synthesized and characterized. researchgate.netresearchgate.net These complexes have shown potential in catalyzing reactions such as C-C cross-coupling reactions. mdpi.com The development of new catalysts based on the this compound ligand could provide efficient and selective methods for the synthesis of complex organic molecules.
Future Research Directions and Untapped Potential of the this compound Scaffold in Chemical Biology
The this compound scaffold, a unique heterocyclic structure, stands as a promising frontier in chemical biology and drug discovery. While current research has laid a foundational understanding of its synthesis and potential as an intermediate, a vast landscape of untapped potential remains to be explored. Future investigations are poised to delve deeper into its therapeutic applications, its role as a versatile chemical probe, and its utility in developing novel diagnostic agents. The inherent chemical properties of the pyridinyl-thiazole core, augmented by the presence of a bromine atom, offer a versatile platform for the design of next-generation bioactive molecules.
A significant future direction lies in the comprehensive exploration of its therapeutic potential against a wider array of diseases. Thiazole and pyridine derivatives have independently shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.govresearchgate.net The hybrid scaffold of this compound could therefore be systematically screened against a diverse panel of therapeutic targets.
One of the most promising avenues for future research is the development of derivatives as potent and selective kinase inhibitors. nih.gov Many existing anticancer drugs target protein and lipid kinases, and the thiazole-pyridine core can serve as a privileged scaffold for designing such inhibitors. nih.gov The bromine atom on the pyridine ring offers a strategic point for modification, allowing for the introduction of various functional groups to enhance binding affinity and selectivity for specific kinase active sites. Future studies could focus on developing derivatives that target kinases implicated in cancers that are currently difficult to treat.
Furthermore, the potential of this scaffold in addressing neurodegenerative diseases like Alzheimer's and Parkinson's is a significant area for future investigation. nih.govmdpi.com Thiazole-containing compounds have been shown to inhibit enzymes such as cholinesterases and monoamine oxidases, which are key targets in the management of these conditions. mdpi.comresearchgate.net The this compound core could be elaborated to create potent inhibitors of these enzymes or modulators of other relevant neurological targets.
Beyond therapeutics, the untapped potential of this scaffold in the development of chemical probes and diagnostic tools is substantial. The inherent fluorescence of some thiazole derivatives, combined with the ability to functionalize the scaffold, makes it an attractive candidate for creating probes to visualize biological processes in real-time. The bromine atom can be utilized for radiolabeling, opening up possibilities for the development of novel imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These imaging agents could be designed to target specific receptors or enzymes, enabling non-invasive diagnosis and monitoring of diseases.
The bromine substituent also serves as a valuable handle for further chemical modifications through cross-coupling reactions. This facilitates the generation of diverse libraries of compounds for high-throughput screening against various biological targets. This chemical tractability is a key advantage for its future in drug discovery, allowing for rapid lead optimization and the exploration of structure-activity relationships.
In the realm of infectious diseases, the pyridinyl-thiazole scaffold holds promise for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov Future research could focus on designing derivatives that inhibit essential bacterial or fungal enzymes, leveraging the known antimicrobial properties of both thiazole and pyridine rings.
The agricultural sector could also benefit from future research into this scaffold. The development of novel herbicides and pesticides is an ongoing need, and heterocyclic compounds have historically played a crucial role in this area. The this compound scaffold could be explored for its potential to inhibit key enzymes in weeds or pests, leading to the development of more effective and environmentally benign agricultural chemicals.
To fully realize the potential of the this compound scaffold, future research should adopt a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and high-throughput biological screening. Detailed structure-activity relationship (SAR) studies will be crucial to understand how modifications to the scaffold affect its biological activity and to guide the design of more potent and selective compounds.
Interactive Data Table of Potential Research Directions:
| Research Area | Potential Application | Key Focus |
| Oncology | Kinase Inhibitors | Design of selective inhibitors for cancer-related kinases. |
| PARP Inhibitors | Exploration as agents that induce genetic instability in tumor cells. nih.govmdpi.com | |
| Neuroscience | Neurodegenerative Diseases | Development of inhibitors for cholinesterases and monoamine oxidases. nih.govmdpi.comresearchgate.net |
| AMPA Receptor Modulators | Investigation as potential therapeutics for neurological disorders like epilepsy. mdpi.com | |
| Infectious Diseases | Antimicrobial Agents | Synthesis of derivatives to combat resistant bacteria and fungi. nih.gov |
| Diagnostics & Imaging | Chemical Probes | Creation of fluorescent probes for cellular imaging. |
| PET/SPECT Imaging Agents | Utilization of the bromine atom for radiolabeling. | |
| Agricultural Science | Herbicides/Pesticides | Development of novel agrochemicals targeting key enzymes in pests. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
